![molecular formula C22H18Cl2N2O4S B10860556 N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-1-(2-chlorophenyl)cyclopropane-1-carboxamide](/img/structure/B10860556.png)
N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-1-(2-chlorophenyl)cyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Empirical Formula:
C22H18Cl2N2O4S
- Molecular Weight: 477.36 g/mol
- Appearance: White to beige powder
- Solubility: Clear in DMSO (2 mg/mL)
Preparation Methods
BAY-207’s synthetic routes and reaction conditions are not widely documented. it is used as a negative control for BAY-1797, a potent and highly selective P2X4 antagonist . Industrial production methods remain undisclosed.
Scientific Research Applications
BAY-207’s applications span multiple scientific fields:
Chemistry: Limited information exists, but it may serve as a reference compound.
Biology: Its effects on biological systems remain an area of study.
Medicine: BAY-207’s potential therapeutic applications are yet to be fully explored.
Industry: Industrial applications are undisclosed.
Mechanism of Action
The precise mechanism by which BAY-207 exerts its effects remains unknown. Researchers are actively investigating its molecular targets and pathways.
Comparison with Similar Compounds
BAY-207’s uniqueness lies in its role as a negative control for BAY-1797, a P2X4 antagonist. Unfortunately, no comprehensive list of similar compounds is available.
Properties
Molecular Formula |
C22H18Cl2N2O4S |
|---|---|
Molecular Weight |
477.4 g/mol |
IUPAC Name |
N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-1-(2-chlorophenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C22H18Cl2N2O4S/c23-14-4-3-5-16(12-14)30-19-9-8-15(13-20(19)31(25,28)29)26-21(27)22(10-11-22)17-6-1-2-7-18(17)24/h1-9,12-13H,10-11H2,(H,26,27)(H2,25,28,29) |
InChI Key |
JXAOITUGCKTSTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=CC=C2Cl)C(=O)NC3=CC(=C(C=C3)OC4=CC(=CC=C4)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


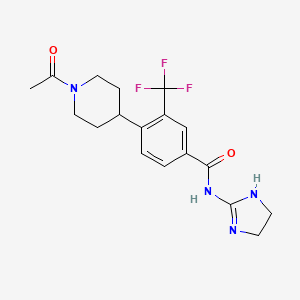
![4-[4-[[2-(2-Benzoylphenoxy)acetyl]amino]-3-chlorophenyl]-2,2-dimethylbut-3-ynoic acid](/img/structure/B10860482.png)
![8-Phenyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B10860485.png)
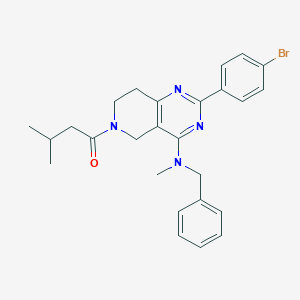
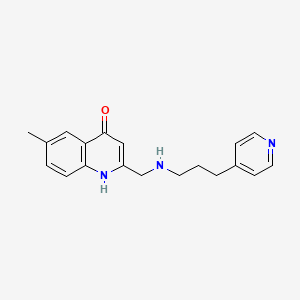
![[2-Amino-4-(trifluoromethoxy)phenyl]-[4-[2-methyl-7-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-yl]piperidin-1-yl]methanone](/img/structure/B10860520.png)
![4-[[[5-(1H-indol-5-yl)-1-methylpyrazole-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B10860524.png)
![N-[3-methyl-5-(6-pyridin-3-ylimidazo[1,2-b]pyrazol-1-yl)phenyl]-3-(pentafluoro-lambda6-sulfanyl)benzamide](/img/structure/B10860525.png)

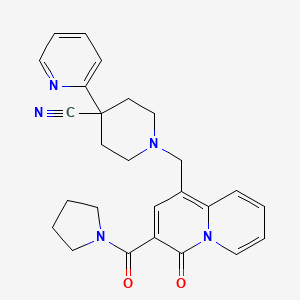
![(2R,3R)-2-(fluoromethyl)-7-N-methyl-5-N-[(1S,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]-3-phenyl-2,3-dihydro-1-benzofuran-5,7-dicarboxamide](/img/structure/B10860540.png)

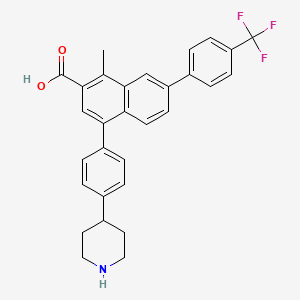
![(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide](/img/structure/B10860555.png)
